molecular formula C11H13N3S B2526146 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine CAS No. 1340316-14-4

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine

Cat. No.: B2526146
CAS No.: 1340316-14-4
M. Wt: 219.31
InChI Key: QXZFLEPOAGVAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its molecular structure incorporates both pyridine and 1,3-thiazole heterocycles, which are privileged scaffolds found in many pharmacologically active molecules . Compounds featuring similar pyridin-2-yl-methylamine architectures have been investigated for various biological applications, suggesting this compound may serve as a valuable intermediate or building block in drug discovery efforts . Researchers can utilize this compound to explore new chemical space in the development of small-molecule therapeutics. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8-4-3-5-11(14-8)12-6-10-9(2)13-7-15-10/h3-5,7H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZFLEPOAGVAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=C(N=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine is its potential use as an anticancer agent. Research indicates that compounds with similar thiazole and pyridine structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells. For instance, derivatives of thiazole-pyrimidine compounds have been shown to inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .

Protein Kinase Inhibition

The compound has been studied for its ability to modulate protein kinase activity. Inhibiting specific kinases can lead to therapeutic effects in proliferative diseases, making this compound a candidate for further investigation in targeted cancer therapies. The ability to inhibit multiple protein kinases positions it as a versatile tool in cancer treatment strategies .

Neuroprotective Effects

Emerging studies suggest that thiazole-containing compounds may also exhibit neuroprotective properties. This opens avenues for exploring the compound's efficacy in treating neurodegenerative diseases where oxidative stress and inflammation are contributing factors .

Case Study 1: Inhibition of CDKs

In a study involving a series of thiazole-pyrimidine derivatives, researchers demonstrated that specific compounds could effectively inhibit CDK4 and CDK6, leading to apoptosis in cancer cells. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A systematic evaluation of various thiazole derivatives showed significant cytotoxic effects against human cancer cell lines, including those from breast and colon cancers. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds, suggesting that modifications to the thiazole or pyridine moieties could enhance their anticancer properties .

Mechanism of Action

The mechanism of action of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analog 1: N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine

Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms) instead of pyridine.
Substituents :

  • 4-Phenylthiazol-2-amine linked to pyrimidine.
  • Morpholinosulfonyl group at position 3 of the phenyl ring. Key Data:
  • HR-MS : [M+H]⁺ = 436.1616 (calcd. 436.1556) .
  • HPLC : Retention times of 11.34 min (method A) and 11.78 min (method B), 99% purity .
    Comparison :
  • The morpholinosulfonyl group enhances solubility but may reduce membrane permeability due to increased polarity.

Structural Analog 2: 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one

Core Structure: Piperidinone (6-membered ring with a ketone) instead of pyridine. Substituents:

  • Two 4-methyl-1,3-thiazol-5-yl groups at positions 2 and 4.
    Key Data :
  • Crystal Structure: Chair conformation with thiazole rings inclined at 80.16° and 67.15° relative to the piperidinone plane.
  • Intermolecular Interactions : C–H⋯O hydrogen bonds form zigzag chains in the solid state .
    Comparison :
  • Thiazole substituents maintain π-stacking capabilities but lack the pyridine’s lone pair for direct hydrogen bonding.

Structural Analog 3: 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

Core Structure : Pyrimidin-2-amine linked to a thiazole.
Substituents :

  • Dichlorophenyl and methyl groups on the thiazole.
  • 3-Methylphenyl group on pyrimidine.
    Key Data :
  • Synthesis : Prepared via coupling reactions involving dichlorophenylguanidine derivatives .
    Comparison :
  • Dichlorophenyl substituents increase lipophilicity (logP) and may enhance blood-brain barrier penetration.

Structural Analog 4: 2-methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine

Core Structure: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine system). Substituents:

  • Methoxy and propyl groups on the pyrimidine.
  • Tetrazole-containing phenyl-ethyl side chain.
    Key Data :
  • Molecular Formula : C₂₀H₂₃N₇O₂S (MW = 437.51 g/mol) .
    Comparison :
  • The fused thiophene-pyrimidine core enhances aromaticity and electron density, improving interaction with hydrophobic protein pockets.
  • Tetrazole group introduces acidity (pKa ~4.9), aiding solubility in physiological pH conditions.

Research Implications

  • Target Compound : The pyridine-thiazole scaffold offers a balance of flexibility and binding affinity, making it suitable for further optimization in drug discovery.
  • Structural Insights : Core modifications (e.g., pyrimidine vs. pyridine) and substituent choice (e.g., sulfonyl vs. chloro groups) critically influence solubility, metabolic stability, and target engagement .

Biological Activity

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H12N4SC_{10}H_{12}N_4S and a molecular weight of approximately 224.29 g/mol. Its structure features a pyridine ring substituted with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyridine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
6-methyl-N-(4-methylthiazol)methylpyridin-2-amine3.9M. luteum
5-(2-(pyridin-2-ylamino)ethyl)-4-benzylideneamino0.9C. tenuis

These results indicate that the presence of the thiazole ring significantly contributes to the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against aggressive cancer types such as triple-negative breast cancer (TNBC). In vitro studies using MDA-MB-231 cell lines reported an IC50 value of approximately 39.2 µM, indicating moderate cytotoxicity. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Study: In Vitro Evaluation
A study investigated the effects of various thiazole-pyridine derivatives on cancer cell lines. The findings suggested that modifications in the structure could lead to enhanced activity against cancer cells, highlighting the importance of structure-activity relationships (SAR) in drug design .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Certain derivatives have been shown to inhibit enzymes involved in tumor progression.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.
  • Antioxidant Activity : Some studies suggest that thiazole derivatives can scavenge free radicals, contributing to their anticancer properties .

Q & A

Basic: What synthetic strategies are optimal for preparing 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine?

The compound can be synthesized via acylation and amination steps. For example, acylation of a chloropyrimidine intermediate with a methylthiazole-containing reagent (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) followed by amination with a pyridinylmethylamine derivative has been reported. Reaction conditions typically involve THF or DMF as solvents, with bases like triethylamine and temperatures between 60–80°C . Characterization via LC-MS and NMR is critical to confirm purity and regioselectivity.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Use a combination of NMR (¹H, ¹³C, and DEPT for stereochemistry), FT-IR (to identify functional groups like C=N or C-S in the thiazole ring), and X-ray crystallography (for solid-state conformation). For electronic properties, UV-Vis spectroscopy (λmax for π→π* transitions in pyridine/thiazole systems) and HPLC-ESI-MS (to assess stability in solution) are recommended. Comparative analysis with structurally similar compounds (e.g., N-(pyridin-2-yl)quinazolin-4-amine derivatives) can resolve ambiguities .

Intermediate: What in vitro assays are suitable for evaluating its biological activity?

Prioritize kinase inhibition assays (e.g., EGFR or JAK2) due to the pyridine-thiazole scaffold’s affinity for ATP-binding pockets. Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) and enzyme-linked immunosorbent assays (ELISA) to quantify cytokine modulation. For antioxidants, DPPH radical scavenging and SOD activity assays are relevant, though structural analogs like triazole derivatives show variable efficacy .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Key modifications include:

  • Pyridine ring : Introducing electron-withdrawing groups (e.g., -NO₂ at position 4) enhances kinase inhibition but may reduce solubility.
  • Thiazole substituents : Methyl groups improve metabolic stability, while bulkier substituents (e.g., phenyl) may sterically hinder target binding .
  • Linker flexibility : Replacing the methylene bridge with a triazole or oxadiazole can alter conformational dynamics .
    Validate changes via molecular docking (AutoDock Vina) against crystallographic targets (e.g., PDB: 1XKK) and pharmacokinetic profiling (LogP, CYP450 inhibition) .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay conditions (e.g., serum concentration, cell passage number) or impurity profiles. To address this:

  • Reproduce assays under standardized protocols (e.g., CLIA guidelines).
  • Re-analyze compound purity via HPLC (>98%) and quantify degradation products (e.g., hydrolyzed thiazole rings) .
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) .

Advanced: What computational tools predict off-target interactions and toxicity?

  • SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP interactions.
  • ProTox-II : Estimates hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups).
  • Molecular dynamics (MD) simulations (GROMACS): Assess binding mode stability over 100-ns trajectories .
    Compare results with analogs like N-(4-acetylphenyl)-thienopyrimidine derivatives to identify scaffold-specific risks .

Methodological: How to design a robust protocol for stability studies?

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B).
  • Analytical methods : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) and LC-QTOF-MS to identify degradation products.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life under storage conditions .

Methodological: What strategies mitigate synthetic byproducts in scale-up?

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of pyridinylmethylamine to thiazole intermediate to minimize unreacted starting material.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for polar byproducts.
  • In situ FT-IR monitoring : Track reaction progress and terminate at >90% conversion to prevent over-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.